molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No.: B051390
CAS No.: 82420-34-6
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromomethyl)-2-nitrobenzene (C₇H₅Br₂NO₂, MW: 294.94 g/mol, CAS: 82420-34-6) is a dihalogenated nitroaromatic compound featuring a bromomethyl (-CH₂Br) and nitro (-NO₂) group at the 1- and 2-positions, respectively, on a brominated benzene ring . It is synthesized via benzylic bromination of 4-bromo-2-iodo-1-methylbenzene using N-bromosuccinimide (NBS) and catalytic AIBN, yielding a versatile intermediate for heterocyclic chemistry . This compound is pivotal in the Davis-Beirut reaction to synthesize 7-bromoindazolones, which are precursors for high-throughput biological screening libraries . Its reactivity stems from the electron-withdrawing nitro group and the labile bromomethyl substituent, enabling alkylation and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene typically involves the bromination of 2-nitrotoluene. The process can be carried out in several steps:

    Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrotoluene.

    Bromination: The 2-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atoms.

    Reduction: 4-Bromo-1-(aminomethyl)-2-nitrobenzene or 4-Bromo-1-(bromomethyl)-2-aminobenzene.

    Oxidation: 4-Bromo-1-(carboxymethyl)-2-nitrobenzene or 4-Bromo-1-(formylmethyl)-2-nitrobenzene.

Scientific Research Applications

Introduction to 4-Bromo-1-(bromomethyl)-2-nitrobenzene

This compound, with the CAS number 82420-34-6, is an aromatic compound characterized by the presence of two bromine atoms and a nitro group attached to a benzene ring. Its molecular formula is C7H5Br2NO2C_7H_5Br_2NO_2, and it has a molecular weight of approximately 294.93 g/mol. The unique structural features of this compound contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise as anticancer agents, indicating that this compound may play a role in developing new cancer therapeutics.
  • Neuroprotective Effects : Related compounds have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Pharmacological Studies

The pharmacokinetic properties of this compound have been evaluated, revealing its interactions with various biological targets:

  • CYP Enzyme Inhibition : This compound has been identified as a CYP1A2 and CYP2C9 inhibitor, which may influence drug metabolism .
  • Blood-Brain Barrier Permeability : Its ability to permeate the blood-brain barrier (BBB) suggests potential applications in central nervous system (CNS) drug development .

Structure-Activity Relationship (SAR) Studies

The unique combination of bromine atoms and nitro groups at specific positions makes this compound particularly interesting for synthetic chemists and pharmacologists. SAR studies often focus on how structural modifications affect biological activity, guiding the design of more effective compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(bromomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of 4-bromo-1-(bromomethyl)-2-nitrobenzene with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Key Applications
This compound C₇H₅Br₂NO₂ 294.94 1-Bromomethyl, 2-Nitro, 4-Bromo Benzylic bromination with NBS/AIBN Indazolone synthesis , drug intermediates
4-Bromo-1-chloro-2-nitrobenzene C₆H₃BrClNO₂ 236.45 1-Chloro, 2-Nitro, 4-Bromo Halogenation of nitrobenzene derivatives Organic synthesis, agrochemicals
4-Bromo-1-(chloromethyl)-2-nitrobenzene C₇H₅BrClNO₂ 248.48 1-Chloromethyl, 2-Nitro, 4-Bromo Reduction of 4-bromo-2-nitrobenzoic acid with BH₃-THF Pharmaceutical intermediates
4-Bromo-2-nitroanisole C₇H₆BrNO₃ 232.03 1-Methoxy, 2-Nitro, 4-Bromo Methoxylation of bromonitrobenzenes Electron-deficient aromatic systems
2-Bromo-1,3,5-trimethyl-4-nitrobenzene C₉H₁₀BrNO₂ 244.09 2-Bromo, 4-Nitro, 1,3,5-Trimethyl Electrophilic substitution Sterically hindered intermediates

Reactivity and Application Differences

  • Bromomethyl vs. Chloromethyl Groups : The bromomethyl group in this compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the chloromethyl analog due to the weaker C-Br bond . This makes the former preferable in alkylation reactions for drug discovery.
  • Nitro Group Effects : The nitro group’s meta-directing nature influences regioselectivity in electrophilic substitutions. For example, in 4-bromo-2-nitroanisole, the electron-donating methoxy group at the 1-position alters electronic density, favoring reactions at the 5-position .
  • Steric and Electronic Modifications : 2-Bromo-1,3,5-trimethyl-4-nitrobenzene incorporates methyl groups that sterically hinder reactive sites, limiting its utility in cross-coupling but enhancing stability in harsh conditions .

Crystallographic and Physicochemical Properties

  • 4-Bromo-1-nitrobenzene (): Lacks the bromomethyl group but shares a nitro and bromo substituent. Its planar structure exhibits π-π stacking (3.64 Å) and weak C–H···O hydrogen bonding, contrasting with the non-planar conformations induced by bulky substituents like bromomethyl .
  • 4,4'-Dibromo-2,2'-dinitrobiphenyl (): A biphenyl derivative with bromo and nitro groups on adjacent rings. Its extended conjugation system (MW: 402.00 g/mol) makes it valuable in organic electronics, unlike the monomeric target compound .

Biological Activity

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a halogenated nitrobenzene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₇H₅Br₂N O₂
  • Molecular Weight : 294.93 g/mol
  • CAS Number : 35287-42-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to significant pharmacological effects. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular targets, including proteins and nucleic acids. This interaction may result in alterations in cellular signaling pathways and gene expression.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that derivatives of halogenated nitrobenzenes exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of bromine atoms enhances the lipophilicity and reactivity of the compound, which may contribute to its antimicrobial efficacy.
  • Cytotoxic Effects
    • Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.
  • Trypanocidal Activity
    • Similar compounds have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential for this compound as a lead compound for developing new treatments for parasitic infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
TrypanocidalActive against Trypanosoma cruzi

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of halogenated nitrobenzenes, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-1-(bromomethyl)-2-nitrobenzene?

  • Methodology : A common approach involves bromination of nitro-substituted benzyl alcohols. For example, 1-(2-nitrophenyl)ethanol reacts with phosphorus tribromide (PBr₃) in dichloromethane (DCM) under anhydrous conditions. After 2 hours of stirring, the reaction is quenched with saturated NaHCO₃, and the product is extracted using ethyl acetate (EtOAc) or DCM. Purification via silica gel chromatography yields the target compound in high purity (87% yield) .
  • Key Considerations : Control reaction temperature (<0°C to room temperature) to avoid side reactions. Monitor reaction progress via TLC and confirm purity using NMR (¹H and ¹³C) .

Q. How is this compound characterized structurally?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (δ 4.8 ppm for -CH₂Br, δ 8.1–8.3 ppm for aromatic protons) and ¹³C-NMR (δ 30–35 ppm for CH₂Br, 120–140 ppm for aromatic carbons) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures using diffraction data. For brominated aromatics, heavy atom effects improve resolution .
    • Validation : Cross-validate NMR data with mass spectrometry (HRMS) and elemental analysis .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Use silica gel columns with hexane/EtOAc (8:2) for baseline separation. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enhance purity for sensitive applications .
  • Crystallization : Recrystallize from ethanol or DCM/hexane mixtures to remove non-polar impurities.

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., bromine substituents). Calculate Fukui indices to predict susceptibility to SN2 reactions .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., bromomethyl group) to guide experimental design .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines/thiols) .

Q. How are contradictions in spectroscopic data resolved?

  • Case Study : Discrepancies between NMR and X-ray data (e.g., unexpected splitting in aromatic protons) may arise from dynamic effects (e.g., rotational barriers).
  • Resolution :

  • VT-NMR : Perform variable-temperature NMR to detect conformational changes .
  • Synchrotron Crystallography : High-resolution X-ray data (λ = 0.7–1.0 Å) clarify bond lengths/angles .

Q. What experimental designs study thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen. Decomposition onset >150°C suggests stability for room-temperature reactions .
  • GC-MS Pyrolysis : Heat samples to 300°C in a sealed system and analyze volatile byproducts (e.g., HBr, NO₂) to infer degradation mechanisms.

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJBMQFFQYDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509230
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82420-34-6
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzyl bromide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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